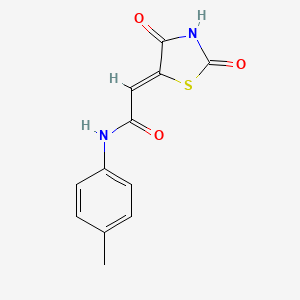

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJHWXRDLXQTCB-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

Solvent: Common solvents such as ethanol, methanol, or dichloromethane.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a more reduced form.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the thiazolidinone ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for drug development. Its ability to interact with specific molecular targets may lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include modifications to the arylacetamide group and substitutions on the thiazolidinone ring. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations:

- Electron-Donating vs.

- Ring Modifications : Thiadiazole-linked analogs (Compound ) introduce heterocyclic diversity, which may enhance π-π stacking interactions.

- Thioxo vs. Dioxo Substitutions : Thioxo derivatives (Compound ) exhibit distinct chemical reactivity due to sulfur’s redox activity .

Table 2: Anticancer Activity of Select Compounds

Key Observations:

- Trimethoxyphenyl Derivatives (Compound ): Exhibit nanomolar-level potency, likely due to enhanced DNA intercalation or tubulin binding from the trimethoxy group.

- Trifluoromethyl Substituents (Compound ) : The CF₃ group’s hydrophobicity may improve cell membrane penetration, contributing to superior activity .

- Target Specificity : Compound ’s low potency against CDGSH protein suggests substituent-dependent target selectivity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-methyl group in Compound A balances solubility and membrane permeability, whereas methoxy (Compound ) or sulfamoyl (Compound ) groups may reduce bioavailability.

- Metabolic Stability : Thioxo derivatives (Compound ) are prone to oxidation, whereas dioxo analogs (Compound A) are more chemically stable .

Biological Activity

The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory effects. This article reviews the biological properties of this compound, supported by various studies and findings.

- Chemical Formula : C11H10N2O4S

- Molecular Weight : 258.27 g/mol

- CAS Number : Not specifically listed but related compounds include CAS No. 5374-29-8 for similar thiazolidinones.

Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. A study highlighted that certain compounds, including those related to this compound, demonstrated effective DPPH radical scavenging activity. Specifically, compounds synthesized in this class showed varying degrees of efficacy across multiple assays:

| Compound ID | DPPH Scavenging Activity (%) | Superoxide Anion Scavenging (%) |

|---|---|---|

| 4k | 82.5 | 75.0 |

| 4l | 79.0 | 70.0 |

These findings suggest that structural modifications can enhance antioxidant potential, making these compounds promising candidates for further research in oxidative stress-related conditions .

Anti-inflammatory Activity

In addition to antioxidant effects, this compound has shown anti-inflammatory properties. In vitro studies indicated that certain derivatives inhibited pro-inflammatory cytokine production and reduced nitric oxide levels in macrophage cultures. For instance:

| Compound ID | IC50 (μM) in NO Production Inhibition |

|---|---|

| 4a | 12.5 |

| 4h | 15.0 |

| 4k | 10.0 |

These results demonstrate the compound's potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to scavenge free radicals and inhibit pathways involved in inflammation. The compound may exert its effects through:

- Scavenging Reactive Oxygen Species (ROS) : By neutralizing free radicals, it protects cells from oxidative damage.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.

Case Studies

Several studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in various biological models:

- Study on Antioxidant Activity : A series of thiazolidinone derivatives were tested for their ability to scavenge DPPH radicals and superoxide anions. The study concluded that modifications at the phenyl ring significantly enhanced antioxidant activity .

- Anti-inflammatory Evaluation : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with thiazolidinone derivatives resulted in a marked reduction in paw edema and cytokine levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.